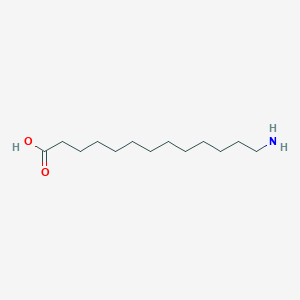

13-Aminotridecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-aminotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNQOXAUNKFXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-67-8 | |

| Record name | Tridecanoic acid, 13-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 13 Aminotridecanoic Acid

Chemo-Synthetic Pathways from Renewable and Non-Renewable Feedstocks

The synthesis of 13-aminotridecanoic acid can be achieved through several distinct chemical pathways, starting from diverse materials such as erucic acid, a fatty acid found in certain plant oils, and other non-renewable chemical precursors.

Derivation from Erucic Acid and its Ester/Nitrile Analogues

Erucic acid, a major component of rapeseed and mustard oils, serves as a key renewable feedstock for the production of this compound. ichemc.ac.lk The long carbon chain of erucic acid provides a suitable backbone that can be chemically modified to introduce the desired amino and carboxylic acid functionalities.

One prominent method involves the oxidative ozonolysis of erucic acid derivatives. acs.org This process cleaves the carbon-carbon double bond in the erucic acid molecule.

A particularly effective route starts with the oxidative ozonolysis of eruconitrile, which is derived from erucic acid. The resulting product is then esterified to yield methyl 12-cyanododecanoate. This intermediate is subsequently catalytically reduced and hydrolyzed in a one-pot process to afford highly pure this compound with yields reported to be between 55% and 60%. acs.orgresearchgate.net

An alternative, though slightly less direct, pathway begins with the oxidative ozonolysis of methyl erucate. This reaction produces the half ester of brassylic acid. This intermediate is then converted through a series of reactions, including amidation, nitrile formation, and subsequent reduction and hydrolysis, to ultimately yield this compound. acs.org While viable, this multi-step approach can be less efficient and may involve more complex purification procedures. acs.org

| Starting Material | Key Intermediates | Overall Yield | Reference |

| Eruconitrile | Methyl 12-cyanododecanoate | 55-60% | acs.orgresearchgate.net |

| Methyl Erucate | Brassylic acid half ester, Amide-ester, Nitrile-ester, Amino-ester | Lower yields, more complex purification | acs.org |

Reductive amination represents another strategic approach to synthesizing this compound. wikipedia.org This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org In the context of this compound synthesis from erucic acid, the ozonolysis of oleic acid can produce a bifunctional aldehyde-acid/ester, which can then undergo reductive amination to introduce the amino group. mdpi.com This process is considered a green chemistry approach due to the potential for one-pot catalytic reactions under mild conditions. wikipedia.org

Gabriel Synthesis Protocols

The Gabriel synthesis is a well-established method for the formation of primary amines from primary alkyl halides. wikipedia.org This reaction utilizes potassium phthalimide (B116566) as a surrogate for the ammonia (B1221849) anion (NH2-). wikipedia.orgmasterorganicchemistry.com The synthesis of this compound has been reported using this protocol. cuni.cz The process involves the N-alkylation of potassium phthalimide with a suitable 13-halotridecanoic acid derivative. Subsequent hydrolysis or, more commonly, hydrazinolysis with hydrazine (B178648) (the Ing-Manske procedure), liberates the desired primary amine, this compound. wikipedia.orgmasterorganicchemistry.com While effective for producing primary amines and avoiding over-alkylation, the Gabriel synthesis can suffer from harsh reaction conditions and challenges in product purification. wikipedia.orgmasterorganicchemistry.com

Beckmann Rearrangement Methodologies

The Beckmann rearrangement provides a pathway to amides from oximes, which can then be hydrolyzed to amines. wikipedia.org This reaction is typically catalyzed by an acid. wikipedia.org For the synthesis of this compound, a long-chain keto fatty acid derivative can be reacted with hydroxylamine (B1172632) to form an oxime. This oxime then undergoes the Beckmann rearrangement to yield a mixture of two amide derivatives. justia.com Subsequent hydrolysis of these amides produces this compound, along with other products such as brassylic acid. justia.comgoogle.compatsnap.com The hydrolysis can be carried out using an aqueous solution of ammonia or ammonium (B1175870) hydroxide (B78521) at elevated temperatures and pressures. google.com

Tandem Hydroformylation-Strecker Reaction Systems

A greener and more recent approach to α-amino acids involves a tandem hydroformylation-Strecker reaction. The synthesis of α-aminotridecanoic acid has been achieved using this multicomponent strategy. researchgate.net This method is considered more environmentally friendly compared to other synthetic routes. researchgate.net The Strecker synthesis itself is a classic method for producing α-amino acids from an aldehyde or ketone, ammonia, and cyanide, followed by hydrolysis.

Conversion from Keto Fatty Acid Precursors

A significant chemical pathway for producing this compound involves a multi-step conversion starting from a keto fatty acid precursor. This process typically begins with the oxidation of a corresponding hydroxy fatty acid. For instance, 14-hydroxyeicosanoic acid can be oxidized to a keto fatty acid, which then serves as the starting material for a sequence of reactions to yield this compound, often in co-production with a dicarboxylic acid like brassylic acid. google.comgoogle.com

The first major step in this conversion is the transformation of the keto fatty acid into an oxime fatty acid. This reaction, known as oximation, involves treating the keto fatty acid with a hydroxylamine solution. google.com The process can be conducted efficiently in the absence of organic solvents by reacting the molten keto fatty acid with an aqueous solution of a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. google.com To facilitate the reaction, a basic agent like aqueous ammonia is used to adjust the pH of the solution to a weakly acidic range, typically between 4.5 and 5.0. google.com The reaction is generally carried out at elevated temperatures, ranging from 40°C to 100°C, with a preferred range of 60°C to 80°C to ensure a reasonable reaction rate. google.com

Table 1: Reaction Conditions for Oxime Formation

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Keto fatty acid, Hydroxylamine salt (e.g., hydroxylamine sulfate) | google.com |

| Solvent | Aqueous medium (organic solvent-free) | google.com |

| pH | 4.5 - 5.0 (adjusted with a basic agent like ammonia) | google.com |

| Temperature | 40°C - 100°C (preferred 60°C - 80°C) | google.com |

| Product | Oxime fatty acid | google.com |

Following oximation, the resulting oxime fatty acid undergoes an acid-catalyzed rearrangement, specifically the Beckmann rearrangement. This reaction is a cornerstone of this synthetic route, transforming the oxime into a mixture of two amide intermediates. google.comgoogle.com The rearrangement is typically catalyzed by strong acids. This process is crucial as it reconfigures the carbon-nitrogen backbone, setting the stage for the final amino acid product. The use of a catalyst is essential, and the reaction conditions, such as temperature and catalyst concentration, are carefully controlled to maximize the efficiency of the rearrangement. google.com

Biocatalytic and Green Chemistry Approaches to this compound Production

In line with the principles of green chemistry, biocatalytic methods are being developed as sustainable alternatives to traditional chemical synthesis for producing ω-amino acids. researchgate.netmdpi.com These approaches utilize enzymes or whole-cell systems to perform specific chemical transformations under mild conditions, reducing energy consumption and environmental impact. rsc.orgnih.gov

The synthesis of ω-amino acids, including this compound, can be achieved through multi-enzyme cascade reactions. rsc.org These biocatalytic systems often start from renewable feedstocks like fatty acids derived from vegetable oils. rsc.orgmdpi.com A common strategy involves a series of enzymatic oxidation and amination steps. Key enzymes in these cascades include:

Cytochrome P450 Monooxygenases (CYP): These enzymes can hydroxylate the terminal (ω) carbon of a fatty acid to produce an ω-hydroxy fatty acid. researchgate.net

Alcohol Dehydrogenases (ADH): The resulting ω-hydroxy fatty acid is then oxidized by an ADH to an ω-oxo fatty acid. mdpi.com

ω-Transaminases (ω-TA): This class of enzymes is crucial for introducing the amino group. They catalyze the transfer of an amino group from an amino donor (like L-alanine) to the ω-oxo fatty acid, yielding the final ω-amino acid. researchgate.netresearchgate.netmdpi.com

Baeyer-Villiger Monooxygenases (BVMO): In some pathways, BVMOs are used to cleave longer-chain fatty acids into shorter-chain esters, which can then be hydrolyzed and further converted to ω-amino acids. rsc.orgmdpi.comwipo.int

These enzymatic reactions offer high selectivity and operate under environmentally benign conditions. d-nb.infonih.gov

Table 2: Key Enzymes in Biocatalytic Synthesis of ω-Amino Acids

| Enzyme Class | Function | Typical Substrate | Typical Product | Source |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | Terminal hydroxylation | Fatty Acid | ω-Hydroxy Fatty Acid | researchgate.net |

| Alcohol Dehydrogenase (ADH) | Oxidation of alcohol | ω-Hydroxy Fatty Acid | ω-Oxo Fatty Acid | mdpi.com |

| ω-Transaminase (ω-TA) | Amination of keto group | ω-Oxo Fatty Acid | ω-Amino Acid | researchgate.netmdpi.com |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidative ester formation and cleavage | Keto Fatty Acid | Ester intermediate | rsc.orgwipo.int |

To streamline multi-enzyme cascades, whole-cell biocatalysis is frequently employed. rsc.org This approach involves genetically engineering microorganisms, such as Escherichia coli, to co-express all the necessary enzymes for the synthetic pathway. researchgate.netnih.govfrontiersin.org For example, a single recombinant E. coli strain can be engineered to express a CYP monooxygenase, an alcohol dehydrogenase, and an ω-transaminase to convert a fatty acid directly into an ω-amino acid. researchgate.netresearchgate.net

This strategy offers several advantages:

Cofactor Regeneration: The host cell's metabolism can naturally regenerate expensive cofactors (like NADH and PLP) required by the enzymes. rsc.orgmdpi.com

Process Simplification: It eliminates the need to purify individual enzymes, reducing costs and process complexity. frontiersin.org

Enhanced Stability: Enzymes can exhibit higher stability within the cellular environment. rsc.org

Researchers have successfully demonstrated the production of ω-amino dodecanoic acid (a close relative of this compound) from dodecanoic acid using an engineered whole-cell system, showcasing the potential of this approach for producing a range of industrially important ω-amino acids. researchgate.net

Harnessing Biomass-Derived Resources for Amino Acid Production

The imperative for sustainable chemical manufacturing has propelled the exploration of biomass as a viable alternative to petrochemical feedstocks. Biomass, rich in lipids, carbohydrates, and other organic compounds, offers a renewable source of carbon for the synthesis of valuable chemicals, including ω-amino acids. The production of this compound from biomass-derived resources is an emerging area of research, demonstrating the potential to create more environmentally benign pathways for the synthesis of this important monomer.

One of the most promising and well-documented routes to bio-based this compound begins with erucic acid. ichemc.ac.lk Erucic acid is a long-chain monounsaturated fatty acid that is abundantly available from non-edible oilseed crops such as rapeseed and mustard. ichemc.ac.lk This provides a direct link to a renewable, non-food-competitive feedstock. The conversion of erucic acid to this compound involves a multi-step synthetic sequence that leverages established chemical transformations.

The synthesis commences with the oxidative cleavage of the double bond in erucic acid. A common method employed for this is ozonolysis. The ozonolysis of erucic acid, typically after esterification to its methyl ester, results in the formation of the half-ester of brassylic acid (1,13-tridecanedioic acid). ichemc.ac.lk This dicarboxylic acid derivative is a key intermediate in the pathway.

Following the formation of the brassylic acid half-ester, a series of functional group transformations are required to introduce the amine group at the terminal position. This can be achieved through several chemical strategies. One reported method involves the conversion of the terminal carboxylic acid group into an amide, which is then dehydrated to a nitrile. Subsequent reduction of the nitrile group yields the desired primary amine. The final step in the sequence is the hydrolysis of the ester group to afford this compound. ichemc.ac.lk

Another documented approach involves the conversion of a keto fatty acid intermediate. For instance, a process has been described where a long-chain hydroxy fatty acid, which can be sourced from biomass, is oxidized to a keto fatty acid. google.com This keto fatty acid then undergoes an oximation reaction with hydroxylamine to form an oxime. The oxime is subsequently subjected to a Beckmann rearrangement and hydrolysis to yield the final ω-amino acid, in this case, this compound. google.com

Furthermore, synthetic routes starting from halogenated fatty acids are also viable. The Gabriel synthesis, a well-established method for forming primary amines, has been utilized for the preparation of this compound. researchgate.net This would typically involve starting with 13-bromotridecanoic acid, which itself can be synthesized from precursors that are potentially derivable from biomass through various chain extension and functionalization reactions.

The development of these synthetic strategies from biomass-derived feedstocks is a significant step towards the sustainable production of polymers like nylon-13. While not yet produced on an industrial scale from bio-sources, the research demonstrates the chemical feasibility and provides a foundation for future process optimization and commercialization. ichemc.ac.lkresearchgate.net

The following table summarizes a representative synthetic pathway from the biomass-derived precursor, erucic acid:

| Step | Starting Material | Key Reagents/Process | Intermediate/Product |

| 1 | Erucic Acid | Esterification (e.g., with methanol) | Methyl Erucate |

| 2 | Methyl Erucate | Ozonolysis | Half-ester of Brassylic Acid |

| 3 | Half-ester of Brassylic Acid | Amidation | Amide Ester |

| 4 | Amide Ester | Dehydration | Nitrile Ester |

| 5 | Nitrile Ester | Reduction (e.g., catalytic hydrogenation) | Amino Ester |

| 6 | Amino Ester | Hydrolysis | This compound |

Polymer Science and Engineering Applications of 13 Aminotridecanoic Acid

Polycondensation of 13-Aminotridecanoic Acid to Polyamide 13

Polyamide 13 (PA13) is synthesized through the polycondensation of this compound. This process involves the reaction of the amino group of one monomer with the carboxylic acid group of another, forming an amide bond and releasing a water molecule. savemyexams.com This step-growth polymerization is typically carried out at elevated temperatures and sometimes in the presence of a catalyst to achieve high molecular weight polymers. The resulting PA13 is a semicrystalline thermoplastic with properties that set it apart from shorter-chain polyamides.

Mechanistic Investigations of Polyamide 13 Formation

The formation of polyamide 13 follows the general mechanism of polyamide formation, where an amine group reacts with a carboxylic acid to form an amide intermediate. This intermediate then reacts with other monomers to build the polymer chain. studymind.co.uk The reaction is influenced by several factors, including the reactivity of the monomers, catalyst presence, monomer concentration, temperature, and pressure. studymind.co.uk The degradation of polyamides can occur at the C-N bond of the peptide group, breaking the polymer into smaller molecules and releasing volatile compounds. nist.gov

Controlled Polymerization Techniques for Poly(this compound)

To achieve precise control over the molecular weight, architecture, and properties of poly(this compound), controlled polymerization techniques are employed. tcichemicals.comsigmaaldrich.compolymersource.ca These methods are crucial for developing polymers for specialized applications.

One such technique is the ring-opening polymerization (ROP) of tridecanolactam, the cyclic monomer corresponding to this compound. rsc.orguni-bayreuth.de Anionic ring-opening polymerization (AROP) is a widely used method for lactam polymerization. rsc.org

Other controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization offer the ability to synthesize polymers with well-defined structures. tcichemicals.compolymersource.ca These techniques allow for the creation of polymers with specific end-group functionalities and narrow molecular weight distributions. polymersource.ca

Design and Synthesis of Copolyamides Containing this compound Moieties

Copolymerization is a versatile strategy to tailor the properties of polyamides. By incorporating this compound moieties into copolyamides, it is possible to create materials with a unique balance of properties. For instance, copolymerizing with shorter-chain monomers can improve properties like tensile strength. uni-bayreuth.de Aliphatic-aromatic copolyamides, which combine monomers like this compound with aromatic counterparts, can exhibit enhanced thermal stability, mechanical strength, and solubility compared to their individual homopolymers. mdpi.com

The synthesis of copolyamides can be achieved by melt-polymerizing a mixture of this compound with other comonomers, such as different amino acids, or a combination of diamines and diacids. uni-bayreuth.de The resulting copolyamides often have properties that are intermediate between those of the parent homopolymers, allowing for fine-tuning of material characteristics for specific applications.

Performance-Driven Applications of this compound-Based Polymers

The unique properties of polymers derived from this compound make them suitable for a variety of performance-driven applications, from sustainable textiles to high-performance engineering components.

Sustainable and Bio-based Polyamide Development

A significant driver for the use of this compound is its origin from renewable resources, such as plant oils. researchgate.netresearchgate.net This makes it a key component in the development of bio-based polyamides, which offer a more sustainable alternative to traditional petroleum-based nylons. bio-sourced.comkaist.ac.kr The use of bio-based feedstocks can significantly reduce the carbon footprint of polymer production. bio-sourced.com Polyamides derived from natural sources are also sought after for their potential biodegradability and role in a circular economy. ichemc.ac.lkresearchgate.net

For example, this compound can be synthesized from erucic acid, which is found in certain plant oils. researchgate.netresearchgate.net The resulting bio-based PA13 and its copolymers are being explored for applications in textiles, automotive parts, and packaging. bio-sourced.comkaist.ac.kr

High-Performance Engineering Plastics and Specialty Polymers

Polymers based on this compound are classified as high-performance engineering plastics due to their excellent mechanical and thermal properties. peekchina.comsealengineering.nopolympart.ir The long methylene (B1212753) chain in the PA13 repeating unit results in lower moisture absorption compared to shorter-chain polyamides like PA6 and PA66. researchgate.netosti.gov This leads to better dimensional stability and more consistent mechanical properties in varying humidity conditions.

These polyamides exhibit good toughness, strength, and resistance to abrasion. researchgate.net The combination of these properties makes them suitable for demanding applications in the automotive, electronics, and industrial sectors where high performance and durability are critical. kaist.ac.kr

| Property | Polyamide 13 (PA13) | Polyamide 6 (PA6) | Polyamide 6,6 (PA66) |

| Monomer(s) | This compound | ε-Caprolactam | Hexamethylenediamine and Adipic acid |

| Bio-based Potential | High (derived from plant oils) | Low (petroleum-based) | Low (petroleum-based) |

| Moisture Absorption | Low | High | High |

| Dimensional Stability | High | Low | Low |

| Melting Point | ~180-210°C | ~220°C | ~265°C |

Table 1: Comparison of Polyamide 13 with common polyamides.

Composite Materials Science (e.g., Nanocomposites with Graphene Oxide)

The integration of nanofillers into a polymer matrix is a proven strategy for creating high-performance composite materials with enhanced properties. For polyamides like Nylon 13, graphene and its derivative, graphene oxide (GO), are particularly promising fillers due to their exceptional mechanical strength, thermal conductivity, and electrical properties.

Research into nylon-graphene composites has demonstrated significant potential. For instance, a composite material developed from reduced graphene oxide (rGO) and nylon fabric has been shown to be effective as a sensor for wearable, long-term electrocardiogram (ECG) monitoring. kpi.ua The rGO is applied as a uniform coating on the nylon fabric, creating a skin-compatible electrode with good signal transduction capabilities. kpi.ua The electrical properties of such composites can be tuned by controlling the thickness of the rGO coating. kpi.ua

In other work, ternary composites of Nylon 6,6, porphyrin, and graphene oxide have been synthesized using electrospinning. tanvifilter.comyoutube.com In these materials, the GO is associated with the nylon fibers through dipole-dipole interactions and hydrogen bonding, aiming to improve the electrical and mechanical properties of the base polymer. tanvifilter.comyoutube.com The principle of incorporating GO into a polyamide matrix involves leveraging the oxygen-containing functional groups (epoxide, hydroxyl, carbonyl, carboxylic acid) on the GO surface. koreascience.kr These groups facilitate interaction and bonding with the polymer matrix, which can be further enhanced through chemical functionalization. koreascience.krnih.gov

While specific studies on composites made directly from poly(this compound) and graphene oxide are not extensively detailed in the available literature, the principles established with other nylons are directly applicable. An abstract from a Korean conference proceeding explicitly lists "13-Amino Tridecanoic Acid (PA13)" and "graphene" as components, indicating active research in this area. curbellplastics.com The long aliphatic chains of Nylon 13 could offer unique interfacial properties with graphene, potentially leading to composites with superior hydrophobicity and dimensional stability for advanced applications.

Advanced Biomaterials and Biomedical Device Applications

The nylon family of polymers is well-established in the biomedical field due to a favorable combination of biocompatibility, mechanical strength, durability, flexibility, and chemical resistance. Current time information in Bangalore, IN.osti.gov These properties make them suitable for direct contact with biological tissues without causing significant adverse reactions. Current time information in Bangalore, IN.osti.gov Common biomedical applications for nylons include surgical sutures, catheters, and medical tubing. Current time information in Bangalore, IN.osti.govosti.gov

More advanced applications include the use of nylons in manufacturing implants and prosthetics. Current time information in Bangalore, IN. For example, nylon components are utilized in joint replacements, dental implants, and bone screws, where long-lasting support and stability are required. Current time information in Bangalore, IN. Furthermore, nylon composites are being actively investigated in the field of tissue engineering as potential alternatives to metallic implants, with studies exploring their ability to support bone growth. osti.govosti.govnyltite.com In some applications, nylon is combined with other materials, such as silicon and collagen, to create advanced wound dressings that accelerate healing. osti.gov

Poly(this compound), or Nylon 13, is a particularly interesting candidate for advanced biomedical devices. Its primary advantage over more common short-chain nylons (like Nylon 6 or Nylon 6,6) is its exceptionally low moisture absorption. osti.gov This property, a direct result of its long hydrocarbon chain and lower amide group density, means that devices made from Nylon 13 would exhibit superior dimensional stability in the wet, physiological environment of the human body. osti.gov This is critical for high-precision implants and devices where swelling or changes in mechanical properties due to water absorption cannot be tolerated. The inherent biocompatibility of the polyamide structure, combined with this enhanced stability, makes Nylon 13 a promising material for next-generation medical and drug delivery devices. Current time information in Bangalore, IN.surelock.inosti.gov

Structure-Property Relationships in Poly(this compound) and Copolymers

The physical and chemical properties of polyamides are dictated by their molecular structure, specifically the length of the aliphatic methylene chains between the polar amide groups. In poly(this compound) (Nylon 13) and its copolymers, the long C13 chain imparts properties that are distinct from short-chain nylons.

Thermal Properties and Crystallization Behavior

The thermal behavior of long-chain polyamides is characterized by their melting temperature (Tm) and glass transition temperature (Tg). For Nylon 13,13, a structurally similar polyamide with long methylene segments, the Tg has been measured at 56°C, with an equilibrium melting temperature (T~m) of approximately 183°C. kpi.ua Copolymers based on a C13 monomer also exhibit distinct thermal profiles. Nylon 13,6, for instance, has a Tg of 60°C and a Tm of 206°C. osti.govresearchgate.net

The crystallization kinetics of these long-chain nylons are notably rapid. Studies on copolymers like Nylon 13,6 and Nylon 13,T show that they crystallize much faster than the industry workhorses, Nylon 6 and Nylon 6,6. osti.govosti.govresearchgate.net The crystal structure of Nylon 13,13 has been identified as having a monoclinic form. kpi.ua This rapid crystallization is a significant processing advantage in applications like injection molding.

| Property | Nylon 13,13 kpi.ua | Nylon 13,6 osti.govresearchgate.net | Nylon 13,T osti.gov |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 56°C | 60°C | 90°C |

| Melting Temperature (Tm) | ~174-183°C | 206°C | 263°C |

| Crystallization Behavior | - | Very fast compared to Nylon 6/6,6 | Very fast compared to Nylon 6/6,6 |

| Crystal Structure | Monoclinic | α-form | Pseudohexagonal |

Mechanical Properties and Durability

Polyamides are renowned for their excellent mechanical properties, including high strength, stiffness, and resistance to wear, which makes them durable engineering thermoplastics. curbellplastics.comresearchgate.net These attractive properties are largely derived from the strong hydrogen bonds formed between adjacent amide groups. researchgate.net

For long-chain polyamides, these properties are maintained while gaining advantages in other areas. A study on Nylon 13,13 found that its tensile modulus increased with the draw ratio during processing, reaching a value of 2 GPa at a draw ratio of 4.0. kpi.ua This demonstrates the material's capacity for high strength and stiffness. The general durability of nylons makes them suitable for replacing metal parts like bearings and bushings, leading to quieter operation and reduced wear on mating components. curbellplastics.com

| Property | Nylon 13,13 kpi.ua | General Nylon curbellplastics.comnyltite.com |

|---|---|---|

| Tensile Modulus | Up to 2 GPa (drawn) | - |

| Tensile Strength (@ 73°F) | - | ~12,500 PSI |

| Hardness (Rockwell) | - | R118–R120 |

| Key Characteristics | Excellent bearing and wear properties, high strength and stiffness, good chemical resistance. curbellplastics.com |

Hydrophilicity and Moisture Absorption Characteristics

This low moisture absorption is a significant advantage over short-chain polyamides. For example, one study measured the moisture absorption of a Nylon 13,T copolymer to be just 0.27% by weight, which is dramatically lower than that of Nylon 6 (7.66%) and Nylon 6,6 (4.66%). osti.gov Research on Nylon 13,13 also notes its low water affinity as a key advantage. kpi.ua This hydrophobic nature ensures that components made from Nylon 13 retain their mechanical properties and dimensional stability even when used in humid environments, a major drawback for many other nylons. osti.govnylon-granules.com

| Polymer Type | Moisture Absorption (wt %) osti.gov |

|---|---|

| Nylon 13,T | 0.27% |

| Nylon 6,6 | 4.66% |

| Nylon 6 | 7.66% |

Advanced Analytical Characterization of 13 Aminotridecanoic Acid and Its Polymeric Systems

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in elucidating the chemical structure and functional groups present in 13-aminotridecanoic acid and its polymers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its polyamide derivatives. It provides precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopy allows for the identification and quantification of protons within the molecule. For this compound, the proton spectrum would exhibit characteristic signals for the methylene (B1212753) groups of the long aliphatic chain and the protons associated with the amine and carboxylic acid functionalities. In a study, the ¹H NMR spectrum of a related long-chain diamine used in polyamide synthesis showed multiplets for the numerous methylene protons in the range of δ 1.23-1.38 ppm and triplets for the methylene groups adjacent to the amine groups at δ 2.87 ppm. osti.gov The integration of these signals provides a quantitative measure of the protons in different chemical environments.

¹³C NMR Spectroscopy offers detailed information about the carbon skeleton. The spectrum of this compound would display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbon atom bonded to the amino group, and the various methylene carbons along the alkyl chain. cuni.cz For polyamides, such as those derived from long-chain monomers, ¹³C NMR can distinguish between different repeat units and identify end-groups. researchgate.netacs.org Well-resolved spectra can even allow for the identification of cis and trans amide conformers. researchgate.netacs.org The chemical shifts are sensitive to the length of the methylene sequences. researchgate.net

¹⁵N NMR Spectroscopy , while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms in the amino group of the monomer and the amide linkages in the polymer. Solid-state ¹⁵N NMR has been used to characterize polyamides, providing insights into the structure and bonding within the polymer matrix. nih.gov

Table 1: Representative NMR Data for Long-Chain Amino Acid Derivatives and Polyamides This table is interactive. Click on the headers to sort.

| Technique | Functional Group | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | -(CH₂)n- (in chain) | 1.23-1.38 | osti.gov |

| ¹H NMR | -CH₂-COOH | 2.17 | osti.gov |

| ¹H NMR | -CH₂-NH₂ | 2.87 | osti.gov |

| ¹³C NMR | -(CH₂)n- (in chain) | 22-30 | cuni.czresearchgate.net |

| ¹³C NMR | -C=O (amide) | ~173 | researchgate.net |

| ¹³C NMR | -CH₂-NH (amide) | ~40 | researchgate.netacs.org |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net For this compound, the FTIR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and various C-H stretching and bending vibrations of the long methylene chain. researchgate.net

In the context of polyamides derived from this compound (Polyamide 13), FTIR is crucial for confirming polymerization and characterizing the resulting polymer structure. researchgate.netnih.gov The spectra of polyamides exhibit strong absorption bands corresponding to the amide group. mdpi.com These include the N-H stretching vibration (amide A, around 3300 cm⁻¹), the C=O stretching vibration (amide I, around 1630-1640 cm⁻¹), and the N-H bending vibration coupled with C-N stretching (amide II, around 1540-1550 cm⁻¹). osti.govmdpi.com The positions and shapes of these bands can provide information about hydrogen bonding and the crystalline structure of the polyamide. nih.govnih.gov The presence of characteristic bands for the long methylene chains, such as C-H stretching around 2850-2920 cm⁻¹, is also a key feature. researchgate.netmdpi.com

Table 2: Characteristic FTIR Absorption Bands for Polyamides This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amide | 3300 | osti.gov |

| C-H Stretch | Methylene | 2850-2920 | researchgate.netmdpi.com |

| C=O Stretch (Amide I) | Amide | 1630-1640 | osti.govmdpi.com |

| N-H Bend (Amide II) | Amide | 1540-1550 | osti.govmdpi.com |

Mass Spectrometric Techniques

Mass spectrometry provides highly accurate information on molecular weight and elemental composition, making it a powerful tool for the analysis of this compound and its polymeric systems. measurlabs.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like amino acids by transferring them from solution to the gas phase as ions with minimal fragmentation. nih.govsemanticscholar.org It is particularly useful for determining the molecular weight of this compound. upes.ac.in

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with high confidence. measurlabs.comresearchgate.net For this compound, HRMS can confirm its molecular formula by matching the experimentally determined exact mass to the theoretical mass. cuni.cz This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

MALDI Mass Spectrometry Imaging for Molecular Mapping

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of molecules within a sample. nih.govbruker.com While direct MALDI-MSI applications on this compound are not widely documented, the technique is highly relevant for the analysis of its polymeric systems, such as polyamides. researchgate.netjeol.comjeol.com

In the context of polyamides, MALDI-MSI can map the distribution of different polymer chains, end-groups, and additives on a surface. nih.gov This is achieved by acquiring mass spectra at discrete locations across the sample, generating a molecular map based on the intensity of specific ions. bruker.com This technique can provide valuable insights into the homogeneity of polymer blends, the distribution of degradation products, or the localization of specific oligomers. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Analysis

LC-MS/MS combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. wikipedia.orgnih.gov This technique is exceptionally well-suited for the analysis of amino acids and their derivatives in complex matrices. nih.govnih.gov

Targeted Analysis focuses on the quantification of specific, known compounds. nih.govmdpi.com In a targeted LC-MS/MS assay for this compound, the instrument would be set to specifically monitor for the precursor ion of this amino acid and its characteristic fragment ions. This approach offers high sensitivity and accuracy for quantitative measurements in various biological and environmental samples. nih.gov Derivatization is sometimes employed to improve chromatographic separation and ionization efficiency. mdpi.comelsevierpure.com

Untargeted Analysis , or metabolomics, aims to capture a global snapshot of all detectable small molecules in a sample. nih.govmdpi.comfrontiersin.org An untargeted LC-MS/MS analysis of a sample containing this compound would involve acquiring high-resolution mass spectra of all eluting compounds. frontiersin.org Subsequent data analysis can identify and relatively quantify a wide range of metabolites, including this compound, and reveal its relationship with other metabolic pathways. This approach is powerful for biomarker discovery and for understanding the broader biochemical impact of a particular compound. frontiersin.org

Chromatographic Separations

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. In the context of this compound and its polymers, High-Performance Liquid Chromatography (HPLC), Gas-Liquid Chromatography (GLC), and Thin-Layer Chromatography (TLC) are pivotal for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment of this compound and for monitoring the progress of polymerization reactions. vulcanchem.com Due to the polar nature of amino acids, reversed-phase HPLC (RP-HPLC) is often employed. nih.gov For quantitative analysis, a pre-column derivatization step is typically necessary to introduce a chromophore, making the amino acid detectable by UV or fluorescence detectors. nih.govnih.gov A common derivatizing agent is o-phthalaldehyde (B127526) (OPA). nih.gov

The progress of polymerization can be monitored by taking aliquots from the reaction mixture at different time intervals. researchgate.net By separating the monomer from the growing polymer chains, HPLC allows for the determination of monomer conversion over time. The disappearance of the monomer peak and the appearance of oligomer or polymer peaks provide a clear indication of reaction progress. researchgate.net

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse-AAA, 5 µm, 150 × 4.6 mm |

| Mobile Phase A | 40 mM NaH₂PO₄, pH 7.8 |

| Mobile Phase B | Acetonitrile/Methanol/Water (45/45/10 v/v/v) |

| Flow Rate | 2 mL/min |

| Detection Wavelength | 338 nm |

| Column Temperature | 40°C |

This table is based on a general method for amino acid analysis and may require optimization for this compound. nih.gov

Gas-Liquid Chromatography (GLC) for Purity Assessment

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is another valuable technique for assessing the purity of this compound. birchbiotech.comscribd.com Since amino acids are non-volatile, they require derivatization to convert them into more volatile compounds suitable for GC analysis. nist.govlibretexts.org A common derivatization method involves esterification of the carboxylic acid group followed by acylation of the amino group. libretexts.org

The separation in GLC is based on the partitioning of the volatile derivatives between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on a solid support within the column. scribd.comsfu.ca The purity of the this compound can be determined by the relative area of the peak corresponding to its derivative in the resulting chromatogram. birchbiotech.com

Table 2: Typical GLC Conditions for Fatty Acid Methyl Ester Analysis

| Parameter | Setting |

|---|---|

| Column | 1.5 to 3.0 m, packed with 20% polydiethylene glycol succinate (B1194679) (DEGS) on acid-washed calcined diatomaceous earth |

| Column Oven Temperature | 190-210°C (Isothermal) |

| Sample Inlet Temperature | 60°C higher than column temperature |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

These conditions are based on a general method for fatty acid analysis and would need to be adapted for the specific derivative of this compound. antpedia.com

Thin-Layer Chromatography (TLC) for Reaction Mixture Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of chemical reactions, including the synthesis of polyamides from this compound. wikipedia.orgnih.gov The technique involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel or polyamide. wikipedia.orgsavemyexams.com The plate is then developed in a chamber containing a suitable mobile phase. wikipedia.org

As the reaction proceeds, the spot corresponding to the this compound monomer will diminish in intensity, while new spots corresponding to the oligomers and polymer will appear at different positions on the plate. nih.gov Polyamide stationary phases can be particularly effective for the separation of amino acids and related compounds due to the potential for strong hydrogen bonding interactions. fujifilm.comsorbtech.com Visualization of the separated spots can be achieved using UV light if the compounds are UV-active or by staining with a reagent like ninhydrin, which reacts with the amino groups to produce a colored product. wikipedia.orgsavemyexams.com

Thermal and Rheological Analysis of Derived Polymers

The thermal and rheological properties of polymers derived from this compound, such as Nylon 13, are critical for determining their processing conditions and end-use applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for this purpose.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnetzsch.com It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). s4science.ateag.com

For Nylon 13, a DSC thermogram would reveal its semi-crystalline nature. The glass transition temperature (Tg) appears as a step change in the baseline, indicating the onset of segmental motion in the amorphous regions. osti.gov The melting temperature (Tm) is observed as an endothermic peak, representing the temperature at which the crystalline domains melt. osti.gov The heat of fusion (ΔH), calculated from the area of the melting peak, provides information about the degree of crystallinity. s4science.at Some studies have reported the Tm of Nylon 13 to be around 206°C and the Tg to be approximately 60°C. osti.gov

Table 3: Thermal Properties of Nylon 13,T from DSC Analysis

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 90°C |

| Melting Temperature (Tm) | 263°C |

| Equilibrium Melting Temperature | 289°C |

Data derived from studies on Nylon 13,T, a related polyamide. osti.gov

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. setaramsolutions.com This technique is essential for evaluating the thermal stability of polymers derived from this compound. icevirtuallibrary.comwaters.com The TGA curve provides information on the decomposition temperature, the rate of degradation, and the amount of residual char at high temperatures. setaramsolutions.comresearchgate.net

For polyamides like Nylon 13, TGA can determine the onset of thermal degradation, which is a critical parameter for melt processing. setaramsolutions.comicevirtuallibrary.com The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study the intrinsic thermal stability of the polymer backbone. marquette.edumdpi.com For instance, the temperature at which 5% weight loss occurs is often used as a measure of the onset of significant degradation. osti.gov Studies on the related Nylon 13,T showed a 5% weight loss at 396°C in a nitrogen atmosphere, indicating good thermal stability for melt processing. osti.gov

Table 4: Comparative TGA Data for Polyamides in Nitrogen

| Polymer | Temperature for 5% Weight Loss (°C) | Temperature for 50% Weight Loss (°C) |

|---|---|---|

| Nylon 13,T | 396 | 467 |

| Nylon 6,6 | 411 | 471 |

This table provides a comparison of the thermal stability of Nylon 13,T with the commercially important Nylon 6,6. osti.gov

Microscopic and Structural Characterization of Polymeric Architectures

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to investigate the crystalline structure of materials. forcetechnology.com It provides detailed information about the arrangement of atoms within a crystal lattice, making it an indispensable tool for characterizing the polymorphic forms, crystallinity, and structural parameters of both small molecules and polymeric systems. forcetechnology.comresearchgate.net The fundamental principle of XRD is based on the constructive interference of a monochromatic X-ray beam scattered at specific angles from the atomic planes of a crystalline sample. Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for identification and detailed structural analysis. forcetechnology.com

In the context of polyamides derived from this compound, XRD is crucial for elucidating the packing of polymer chains and the resulting crystal structures, which in turn govern the material's physical and mechanical properties. The analysis can reveal the unit cell dimensions, the crystalline form (e.g., α, β, γ), and the degree of crystallinity.

Detailed research has been conducted on the crystal structure of various polyamides that are structurally related to the polymer of this compound (Nylon 13). For instance, Nylon 13,13, a polyamide synthesized from this compound-derived monomers, has been characterized using X-ray scattering. Studies have determined that Nylon 13,13 exhibits a monoclinic crystal form. kpi.ua The calculated crystal density from the unit cell parameters is 1.04 g/cm³. kpi.ua

The crystal structures of aliphatic polyamides are generally categorized into α, β, and γ forms. The α-crystalline form, characterized by a triclinic unit cell, is common for many polyamides. researchgate.net In contrast, other nylons, such as Nylon 13,T, have been found to possess a pseudohexagonal crystal structure. osti.gov The analysis of Nylon 13,6 revealed an X-ray scattering pattern more akin to the α-form rather than the anticipated γ-form, which typically has a pseudohexagonal unit cell. researchgate.netosti.gov This α-like structure has also been observed in several other odd-even nylons. researchgate.netosti.gov

The specific crystallographic parameters for Nylon 13,13, as determined by XRD, are presented in the table below.

| Property | Value |

| Crystal System | Monoclinic |

| Unit Cell Parameter 'a' | 4.9 Å |

| Unit Cell Parameter 'b' | 9.22 Å |

| Unit Cell Parameter 'c' | 34.40 Å |

| Unit Cell Angle 'β' | 121.08° |

| Calculated Crystal Density | 1.04 g/cm³ |

| Data sourced from characterization studies of Nylon 13,13. kpi.ua |

This structural information is vital for understanding the relationship between the polymer chain composition and the resulting solid-state architecture, which dictates its suitability for various applications.

Biological and Bioactive Research Potential of 13 Aminotridecanoic Acid

Investigation as a Lipidic Amino Acid in Biological Systems

13-Aminotridecanoic acid is classified as a long-chain fatty acid and a lipidic amino acid. ebi.ac.ukhmdb.ca Lipidic amino acids are characterized by the presence of both polar functional groups (amino and carboxylic acid) and a nonpolar alkyl chain. acs.orgnih.govcsic.es This dual nature makes them promising for various biological applications, including their use as biocompatible surfactants in the food and pharmaceutical industries and in the development of prodrugs with enhanced bioavailability. acs.orgnih.govcsic.es

The structure of lipidic amino acids, combining features of lipids and amino acids, allows them to interact with biological membranes. ucl.ac.uk The long alkyl side chain enhances lipophilicity, which can facilitate transport across membranes. ucl.ac.uk Research on α-aminotridecanoic acid, a lipidic α-amino acid with an 11-carbon chain, has shown that these molecules can be synthesized and that their solubility and aggregation behavior in aqueous solutions can be characterized. acs.orgnih.govcsic.es Studies have also investigated their interaction with serum albumin and lipid bilayers, indicating they bind to serum albumin with intermediate affinity and show a high partition coefficient into lipid bilayers. nih.govcsic.es The conjugation of polar molecules to lipidic amino acids has been shown to be an effective way to increase their affinity for biomembranes. nih.govcsic.es

The aggregation behavior of α-aminotridecanoic acid has been studied, revealing a critical aggregation concentration of 11 ± 5 μM in an aqueous solution at pH 7.4. acs.orgcsic.es This indicates that at concentrations above this value, the molecules self-assemble into aggregates.

Exploration of Intrinsic Bioactivity (e.g., Antimicrobial Properties of related long-chain amino acids)

While specific studies on the intrinsic bioactivity of this compound are limited, research on related long-chain amino acids and their derivatives suggests potential antimicrobial properties. The antimicrobial activity of homologous series of fatty acids has been a subject of study for over eight decades. oup.com

Long-chain Nα-acyl amino acids, which share structural similarities with this compound, have been investigated for their antimicrobial activity. psu.edu For instance, Nα-acyl arginine derivatives with varying chain lengths (C8-C16) have demonstrated antimicrobial properties, with a peak of activity observed for the homologue with 14 carbon atoms. psu.edu The structural factors considered essential for this activity include the fatty residue, a basic residue (like the guanidine (B92328) group in arginine), and the protection of the carboxyl group. psu.edu

Furthermore, block copolymers composed of long-chain amino acids, such as poly(l-lysine)-b-poly(l-leucine), have shown broad antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govresearchgate.net The antimicrobial efficacy of such compounds is often influenced by the alkyl chain length, with longer chains (C18–C22) generally exhibiting greater antimicrobial activity. oup.com However, a "cut-off effect" has been observed, where antimicrobial activity increases with chain length up to an optimal point and then decreases. oup.com

It is important to note that some fatty-acid derivatives of amino acids, like N-C18 aspartic acid and N-C18 glutamic acid, have shown weak antimicrobial activity. oup.com The effectiveness of these compounds is a complex interplay of their structure, solubility, and the specific microorganism being targeted. oup.com

Engineering Peptide Mimetics and Bioactive Peptides with Long-Chain Amino Acids

The incorporation of long-chain amino acids, such as this compound, into peptides offers a strategy for engineering peptide mimetics and bioactive peptides with enhanced properties. ucl.ac.uknih.gov Chemical peptide synthesis allows for the inclusion of a wide array of non-proteinogenic amino acids, which can improve biological activity and stability against enzymatic degradation. ucl.ac.uknih.gov

Modifications to peptides, including the incorporation of unnatural amino acids like β-amino acids and D-amino acids, as well as N-terminal modifications with long-chain fatty acids, can significantly alter their properties. mdpi.comoup.com For example, N-myristoylation of peptides has been shown to enhance their antibacterial and antifungal activity by improving their interaction with microbial membranes. oup.com This lipidation strategy can increase the hydrophobicity of peptides, facilitating their anchoring to cell membranes, which is crucial for their biological function. ucl.ac.uk

The design of peptide mimetics often involves mimicking the key binding elements of a native peptide to preserve its ability to interact with a biological target and elicit the same biological response. mdpi.com By incorporating long-chain amino acids, it is possible to create peptides with tailored conformations and improved stability. acs.org For instance, peptides containing β-amino acids have been shown to modulate the conformation and proteolytic susceptibility of native peptides. acs.org

Research has demonstrated the successful ribosomal synthesis of peptides containing various long-chain fatty acids at the N-terminus, opening up possibilities for creating a diverse range of N-acyl-peptides with potential as bioactive molecules. oup.com

Metabolic Intermediates and Biological Roles in Organisms (General for long-chain fatty acids)

Long-chain fatty acids (LCFAs), a class to which this compound belongs, are fundamental components of cellular lipids and play crucial roles in various biological processes. mhmedical.comnih.gov They are integral to the structure of cell membranes, serve as a major form of stored energy, and act as precursors for the synthesis of bioactive lipids. mhmedical.comnih.gov

LCFAs are key players in lipid metabolism, which encompasses both anabolic (synthesis) and catabolic (breakdown) processes. nih.govwikipedia.org In anabolism, fatty acids are precursors for triglycerides and phospholipids, the latter being essential for the formation of all cellular membranes. wikipedia.org The synthesis of fatty acids primarily occurs in the cytoplasm from acetyl-CoA. nih.govwikipedia.org

In catabolism, fatty acids are broken down through β-oxidation in the mitochondria to generate ATP, the main energy currency of the cell. nih.govwikipedia.org LCFAs yield a significant amount of ATP per gram compared to carbohydrates and proteins, making them an efficient energy reserve. wikipedia.org

Beyond their structural and energetic roles, LCFAs and their derivatives function as signaling molecules, influencing various cellular processes. nih.govnih.gov They can act as ligands for nuclear receptors like PPARs, modulating gene expression related to adipogenesis, thermogenesis, and inflammation. jomes.org The physiological effects of LCFAs are dependent on their chain length and degree of saturation. jomes.org

While direct comparative studies focusing on the biological roles of this compound with other long-chain ω-amino acids are not extensively detailed in the provided search results, general principles from the study of long-chain fatty acids and amino acids can be inferred.

The biological activity of long-chain Nα-acyl amino acids is influenced by the length of the fatty acid chain. psu.edu For example, in a series of Nα-acyl arginine dipeptides, the antimicrobial activity peaked with a 14-carbon chain. psu.edu This suggests that the specific length of the alkyl chain in ω-amino acids like this compound is likely a critical determinant of its biological function.

Comparative studies on the fatty acid composition of different animal livers have shown variations in the levels of different fatty acids, including myristic acid (C14:0) and palmitic acid (C16:0), highlighting the diverse lipid profiles across species and tissues. researchgate.net Similarly, the metabolism and effects of long-chain polyunsaturated fatty acids (LC-PUFAs) like omega-3 and omega-6 fatty acids are well-studied and show distinct biological activities. nih.govnih.govmdpi.comnih.gov For instance, the ratio of n-6 to n-3 fatty acids in the diet can influence body fat accumulation and inflammation. jomes.org

These comparative analyses of other long-chain fatty acids and their derivatives underscore the principle that the specific structure of a lipid molecule, including chain length and the presence of functional groups, dictates its metabolic fate and biological impact. Therefore, it can be extrapolated that this compound will have a unique profile of activity and metabolic role compared to other long-chain ω-amino acids.

Sustainability and Economic Aspects of 13 Aminotridecanoic Acid Production

Utilization of Renewable Biomass and Agricultural By-products as Feedstocks

The foundation of sustainable 13-aminotridecanoic acid production lies in the use of renewable raw materials. Plant oils, in particular, have emerged as a primary source for the synthesis of this long-chain amino acid.

Erucic acid (cis-13-docosenoic acid), a 22-carbon monounsaturated fatty acid, is the principal precursor for synthesizing this compound. atamankimya.comcelignis.com High-erucic acid rapeseed (HEAR) oil and mustard seed oil are significant agricultural sources of erucic acid, containing 30-60% of this fatty acid. atamankimya.comfoodstandards.gov.au The utilization of such plant-based oils positions the production of this compound within the framework of a bio-based economy, moving away from finite fossil fuels. uu.nl

The following table summarizes the primary renewable feedstocks for this compound production:

| Feedstock Source | Relevant Component | Potential By-products/Co-products |

| High-Erucic Acid Rapeseed (HEAR) | Erucic Acid | Rapeseed meal (animal feed), Glycerol |

| Mustard Seed | Erucic Acid | Mustard meal (animal feed, fertilizer), Glycerol |

| Crambe Abyssinica | Erucic Acid | Crambe meal (animal feed), Glycerol |

This table is based on data from multiple sources. atamankimya.comcelignis.comk-state.eduocl-journal.org

The development of genetically engineered crops, such as high-erucic acid rapeseed, is a key strategy to enhance the efficiency and yield of the desired fatty acid, further strengthening the viability of this renewable feedstock route. frontiersin.orgmdpi.com

Technoeconomic Feasibility and Commercial Viability of Production Processes

The commercial viability of producing this compound from renewable resources is a critical consideration. Technoeconomic analysis (TEA) of similar bio-based chemicals and polymers provides valuable insights into the potential economic performance of this compound production.

The production cost of bio-based chemicals is often sensitive to the price of the feedstock, which can constitute a significant portion of the total operating costs. researchgate.netbiofueljournal.com For instance, in the production of long-chain dicarboxylic acids from distillers corn oil, the minimum selling price was found to be highly dependent on the feedstock cost. researchgate.net Similarly, the economic feasibility of producing this compound from erucic acid would be influenced by the market price of HEAR oil.

Process efficiency, including reaction yields and separation costs, also plays a crucial role. For example, a techno-economic analysis of a manufacturing facility for Nylon 6,6 highlighted the importance of recycling unreacted chemicals to improve profitability. researchgate.net In the context of this compound, optimizing the conversion of erucic acid and efficiently separating the final product are key to reducing production costs.

While the production of some bio-based polymers may currently have a "green premium," ongoing technological advancements and economies of scale are expected to improve their cost-competitiveness with petroleum-based counterparts. biofueljournal.com The increasing market demand for sustainable materials is also a significant driver for the commercialization of bio-based polyamides like Nylon 13. 3dnatives.comperformancedays.com

A simplified cost contribution analysis for a hypothetical bio-based this compound production process is presented below:

| Cost Component | Estimated Contribution | Key Influencing Factors |

| Raw Materials (Erucic Acid Source) | 40-60% | Price of HEAR oil, crop yields |

| Utilities (Energy, Water) | 15-25% | Energy efficiency of the process, local utility costs |

| Capital Costs (Depreciation, Maintenance) | 10-20% | Plant scale, equipment cost |

| Labor and Other Operating Costs | 5-15% | Automation level, plant location |

This table presents estimated data based on techno-economic analyses of similar bio-based chemical production processes. researchgate.netresearchgate.netccsenet.org

The development of efficient biocatalytic routes for the synthesis of amino acids and their precursors could further enhance the economic viability by reducing the need for harsh reaction conditions and expensive catalysts. researchgate.netresearchgate.net

Green Chemistry Principles and Environmental Impact Assessment

The production of this compound from renewable feedstocks aligns with several key principles of green chemistry, aiming to minimize the environmental footprint of the manufacturing process.

Green Chemistry Principles in Practice:

Use of Renewable Feedstocks: As discussed, the use of plant oils like rapeseed oil is a prime example of adhering to this principle. plastemart.com

Atom Economy: The synthesis of this compound from erucic acid involves several steps, and optimizing the atom economy of each step is crucial. For example, the ozonolysis of erucic acid followed by reductive amination should be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing waste. acs.org

Catalysis: The use of selective catalysts can improve reaction efficiency and reduce the formation of by-products. Research into biocatalysis, using enzymes to carry out specific chemical transformations under mild conditions, offers a promising green alternative to traditional chemical methods. acs.orgnih.gov For example, enzymatic processes for the amination of fatty acids are being explored. researchgate.net

Environmental Impact Assessment (LCA):

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. researchgate.netwhiterose.ac.uk For bio-based polymers like Nylon 13, a cradle-to-gate LCA would assess the environmental impacts from the cultivation of the feedstock (e.g., rapeseed) to the production of the this compound monomer.

The following table summarizes key green chemistry metrics and their relevance to this compound production:

| Green Chemistry Metric | Description | Relevance to this compound Production |

| Atom Economy | The measure of the amount of starting materials that become part of the final product. | Optimizing reaction pathways to maximize the incorporation of atoms from erucic acid into the final this compound molecule. acs.org |

| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | A lower E-factor indicates less waste generation and a greener process. This can be achieved by improving reaction yields and minimizing by-product formation. acs.org |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | A lower PMI signifies a more efficient process with less overall material usage, including solvents and reagents. acs.org |

| Life Cycle Assessment (LCA) | A comprehensive evaluation of the environmental impacts of a product over its entire life cycle. | Assesses the overall environmental footprint, from agriculture to the final monomer, including carbon footprint, water use, and eutrophication potential. uu.nlfindoutaboutplastics.comcore.ac.uk |

This table is based on established green chemistry principles and metrics. acs.orgresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing 13-Aminotridecanoic acid in laboratory settings?

Synthesis typically involves carboxylation or amination of precursor fatty acids under controlled conditions. For example, analogous procedures for related fatty acids (e.g., 13-methyl myristic acid) suggest dissolving precursors in solvents like ethanol or chloroform under inert gas purging to prevent oxidation . Reaction optimization may require adjusting temperature (e.g., 242°C for similar amines ) and using catalysts like palladium or enzymes for selective amination. Characterization via NMR and HPLC is critical to confirm purity (>98%) and structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data for similar compounds indicate a shelf life of ≥4 years under these conditions .

- Handling : Use gloves and lab coats to avoid skin contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks. Avoid exposure to oxidizing agents, which may trigger decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Purity Assessment : Gas chromatography (GC) or HPLC with standards (e.g., ≥99.0% purity benchmarks) .

- Structural Confirmation : NMR (¹H and ¹³C) for functional group identification and FT-IR for amine/carboxyl group validation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₂₇NO₂, theoretical MW 229.36 g/mol).

Advanced Research Questions

Q. How can experimental designs be optimized to study the biological activity of this compound?

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify EC₅₀ values.

- Control Groups : Include negative (solvent-only) and positive controls (e.g., known bioactive fatty acids) .

- Reproducibility : Validate results across ≥3 independent replicates. Document batch-specific purity data (e.g., COA certificates) to rule out impurities as confounding factors .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Variable Analysis : Compare experimental conditions (e.g., solvent choice, cell lines, incubation times). For instance, solubility in ethanol vs. DMSO may affect bioavailability .

- Data Normalization : Standardize activity metrics (e.g., % inhibition relative to controls) to enable cross-study comparisons .

- Meta-Analysis : Use tools like PRISMA guidelines to systematically evaluate literature and identify methodological biases .

Q. What strategies mitigate risks when scaling up this compound synthesis for in vivo studies?

- Safety Protocols : Follow SDS guidelines for hazardous byproduct management (e.g., flammable intermediates require dry powder extinguishers ).

- Batch Consistency : Implement QC checks via HPLC at each synthesis step. Adjust reaction time/temperature to maintain ≥98% purity .

- Environmental Precautions : Use closed-system processing to prevent environmental release, adhering to EPA and OECD disposal regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.